molecular formula C16H13N5OS2 B2777332 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 919018-94-3

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2777332
CAS No.: 919018-94-3
M. Wt: 355.43
InChI Key: MHCSVLNJZVKBDB-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5OS2 and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A notable application of derivatives similar to the specified compound is in the synthesis of novel molecules with potential anticancer activities. For instance, a study on the facile access and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety reported the synthesis of new pharmacophores that exhibited potent anticancer agents. These compounds were synthesized using a facile method and evaluated as potent anticancer agents, with specific compounds showing significant inhibitory activity against cancer cell lines such as Hepatocellular carcinoma (HepG-2) (Gomha et al., 2017).

Antimicrobial Activity

Another area of application is in the development of compounds with antimicrobial properties. A study on the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines discussed the creation of compounds that could potentially have antimicrobial activities, showcasing the versatility of such structures in combating microbial infections (Peterlin-Mašič et al., 2000).

Antitumor and Antifungal Activities

The synthesis and evaluation of novel derivatives for antitumor and antifungal activities also form a crucial part of the research on this compound. For instance, the synthesis and fungicidal activity of novel N-(1,3,4-thiadiazolyl)thiazolyl carboxamides highlighted the creation of compounds with moderate activity against tested fungi, indicating the potential for developing new antifungal agents (Tang Zi-lon, 2015).

Development of PARP Inhibitors for Cancer Treatment

Research has also focused on the development of PARP inhibitors for cancer treatment. The discovery of the PARP inhibitor ABT-888, which showed excellent potency against both PARP-1 and PARP-2 enzymes, is an example of how derivatives of the compound can be crucial in developing treatments for cancer (Penning et al., 2009).

Synthesis of Antihypertensive Agents

Additionally, the compound and its derivatives have been explored for their potential in creating antihypertensive agents. A study on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents demonstrates the compound's versatility in contributing to the development of treatments for hypertension (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-9-13(14(22)18-15-20-19-10(2)23-15)24-16-17-12(8-21(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCSVLNJZVKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.